Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 1,4-dioxane ring and the oxadiazole moiety in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2-amino-2-(1,4-dioxan-2-yl)acetate with appropriate reagents to form the oxadiazole ring. One common method includes the use of a cyclization reaction where the amino group reacts with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
1,4-Dioxan-2-yl(diphenyl)methanol: This compound also contains the 1,4-dioxane ring but differs in its overall structure and biological activity.
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol: This compound has a similar dioxane ring but is used primarily for its antimicrobial properties.
The uniqueness of this compound lies in its combination of the dioxane ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O5 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-2-14-9(12)7-10-8(16-11-7)6-5-13-3-4-15-6/h6H,2-5H2,1H3 |
InChI Key |
BSRRBNKACGKLFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2COCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.